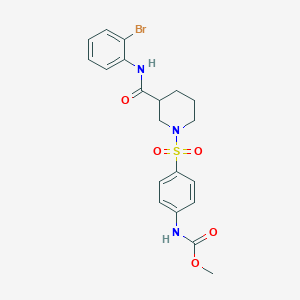

Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its effects on biochemical and physiological processes.

科学的研究の応用

- Glutaminase Inhibition BPTES effectively inhibits glutaminase (GLS), an enzyme responsible for converting glutamine into glutamate. GLS plays a crucial role in cancer cell metabolism, as cancer cells often rely on glutamine as a nutrient source. By inhibiting GLS, BPTES disrupts this metabolic pathway, potentially impacting cancer cell growth and survival.

- Research suggests that BPTES exhibits antitumor properties. By targeting glutamine metabolism, it may hinder cancer cell proliferation and survival. Studies have explored its use in various cancer types, including breast, lung, and brain cancers .

- A novel study investigated BPTES’s impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of rainbow trout alevins. AchE is essential for normal nerve pulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement. BPTES’s effects on oxidative stress markers (such as MDA) were also assessed .

- Pyrazoline derivatives, including BPTES, have been associated with antibacterial and antifungal activities. While specific studies on BPTES are limited, the broader class of pyrazolines has demonstrated potential in combating microbial infections .

- Some pyrazoline compounds exhibit anticonvulsant effects. Although BPTES’s direct anticonvulsant properties require further investigation, its structural similarity to other anticonvulsant agents warrants exploration .

Antitumor Activity

Neurotoxicity Assessment

Antibacterial and Antifungal Properties

Anticonvulsant Potential

Antioxidant Effects

特性

IUPAC Name |

methyl N-[4-[3-[(2-bromophenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O5S/c1-29-20(26)22-15-8-10-16(11-9-15)30(27,28)24-12-4-5-14(13-24)19(25)23-18-7-3-2-6-17(18)21/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,26)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJXTSNLYVSXCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dimethyl-2-phenacyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388264.png)

![N-(2-furylmethyl)-2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2388266.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate](/img/structure/B2388274.png)

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2388275.png)

![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)